molecular formula C9H6ClFO B2451131 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol CAS No. 865659-21-8

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B2451131
CAS No.: 865659-21-8
M. Wt: 184.59
InChI Key: LPOJCHGDWWPGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6ClFO It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a prop-2-yn-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. The reaction can be represented as follows:

4-Chloro-2-fluorobenzaldehyde+Propargyl alcoholK2CO3This compound\text{4-Chloro-2-fluorobenzaldehyde} + \text{Propargyl alcohol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 4-Chloro-2-fluorobenzaldehyde+Propargyl alcoholK2​CO3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.

Major Products Formed

    Oxidation: 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-al or 3-(4-Chloro-2-fluorophenyl)prop-2-ynoic acid.

    Reduction: 3-(4-Chloro-2-fluorophenyl)prop-2-en-1-ol or 3-(4-Chloro-2-fluorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents enhances its reactivity and binding affinity to certain enzymes and receptors. The alkyne group allows for the formation of covalent bonds with target molecules, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)prop-2-yn-1-ol
  • 3-(4-Chlorophenyl)prop-2-yn-1-ol
  • 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol

Uniqueness

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is unique due to the combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOJCHGDWWPGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.